Darifenacin Impurity C

Description

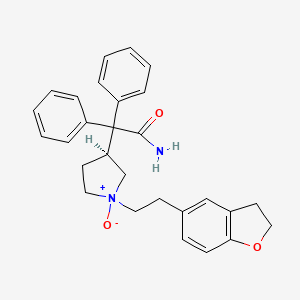

Structure

3D Structure

Properties

Molecular Formula |

C28H30N2O3 |

|---|---|

Molecular Weight |

442.5 g/mol |

IUPAC Name |

2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-1-oxidopyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide |

InChI |

InChI=1S/C28H30N2O3/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(32,20-25)16-13-21-11-12-26-22(19-21)15-18-33-26/h1-12,19,25H,13-18,20H2,(H2,29,31)/t25-,30?/m1/s1 |

InChI Key |

NWHZIKCUBJRZEN-GOWJNXQMSA-N |

Isomeric SMILES |

C1C[N+](C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)(CCC4=CC5=C(C=C4)OCC5)[O-] |

Canonical SMILES |

C1C[N+](CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)(CCC4=CC5=C(C=C4)OCC5)[O-] |

Origin of Product |

United States |

Structural Elucidation and Characterization of Darifenacin Impurity C

Analysis of Reported Chemical Structures Designated as "Darifenacin Impurity C"

Investigating the N-Oxide Structure and its Origins

One of the primary structures identified as Darifenacin (B195073) Impurity C is 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-1-oxy-pyrrolidin-3-yl}-2,2-diphenylacetamide. rsc.org This compound is the N-oxide of Darifenacin, meaning an oxygen atom is bonded to the nitrogen atom of the pyrrolidine (B122466) ring.

The protonated molecular ion of this N-oxide impurity is found at an m/z of 443, which is 16 atomic mass units (Da) higher than that of Darifenacin, corresponding to the addition of one oxygen atom. rsc.org Its formation is often associated with oxidative stress conditions. caymanchem.com During forced degradation studies, Darifenacin hydrobromide was found to be susceptible to oxidative degradation, which can lead to the formation of the N-oxide. rsc.orgcaymanchem.com This impurity has been synthesized independently for unambiguous structural confirmation. rsc.orgrsc.org

Table 1: Chemical Identifiers for Darifenacin N-Oxide (Impurity C)

| Identifier | Value | Source(s) |

|---|---|---|

| Chemical Name | 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-1-oxy-pyrrolidin-3-yl}-2,2-diphenylacetamide | rsc.org |

| Alternate Name | (S)-2-[ 1-[2-(2,3-Dihydrobenzofuran-5-yl)ethyl]-1 -oxidopyrrolidin-3-yl]-2,2-diphenyl acetamide | |

| Molecular Formula | C₂₈H₃₀N₂O₃ | caymanchem.comcymitquimica.com |

| Molecular Weight | 442.55 g/mol | medchemexpress.comallmpus.com |

Examining the Nitrile Structure and its Synthetic Context

A second, distinct compound is also frequently labeled as this compound in chemical supplier catalogs. This structure is (3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetonitrile. clearsynth.comglppharmastandards.com This impurity is a nitrile analogue of Darifenacin, where the primary amide group (-CONH₂) of the parent drug is replaced by a nitrile group (-C≡N).

This nitrile compound is likely a process-related impurity, potentially arising as a synthetic precursor or a byproduct during the manufacturing of Darifenacin. The synthesis of Darifenacin often involves intermediates that could lead to the formation of this nitrile impurity if the final hydrolysis step to the amide is incomplete. allmpus.comclearsynth.com

Table 2: Chemical Identifiers for Darifenacin Nitrile Impurity (Impurity C)

| Identifier | Value | Source(s) |

|---|---|---|

| Chemical Name | (3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetonitrile | glppharmastandards.com |

| Alternate Name | 2-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetonitrile | clearsynth.com |

| Molecular Formula | C₂₈H₂₈N₂O | allmpus.comclearsynth.comglppharmastandards.com |

| Molecular Weight | 408.53 g/mol | allmpus.comclearsynth.comglppharmastandards.com |

Discussion of Structural Ambiguity and Nomenclature in Scientific Literature

The dual assignment of the name "this compound" to both the N-oxide and the nitrile structures highlights a significant issue of ambiguity in scientific and commercial literature. rsc.orgclearsynth.comglppharmastandards.com This lack of standardized nomenclature can create confusion in research, analytical method development, and regulatory submissions. For instance, a 2012 study in the journal Analyst explicitly identifies "Imp-C" as the N-oxide and confirms its structure through synthesis and extensive spectroscopic analysis. rsc.orgrsc.org Conversely, numerous chemical suppliers list the nitrile compound under the same "Impurity C" designation, citing a different CAS number and molecular formula. allmpus.comclearsynth.comglppharmastandards.com This discrepancy underscores the critical importance of using unambiguous identifiers, such as CAS numbers, in conjunction with impurity names to ensure clarity and accuracy.

Advanced Spectroscopic and Spectrometric Methodologies for Structural Confirmation

To resolve structural ambiguities and definitively characterize pharmaceutical impurities, a combination of advanced analytical techniques is employed. For complex molecules like Darifenacin and its derivatives, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools. rsc.orgwjpr.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Impurity Elucidation

NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. For the structural confirmation of this compound (N-oxide), ¹H NMR and ¹³C NMR are crucial. niscpr.res.in

In the case of the N-oxide impurity, the formation of the N-O bond significantly affects the chemical shifts of the protons and carbons in the pyrrolidine ring compared to the parent Darifenacin molecule. The protons adjacent to the nitrogen atom (the N-CH₂ groups) would be expected to be deshielded and show a downfield shift in the ¹H NMR spectrum due to the electron-withdrawing effect of the oxygen atom. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further establish the connectivity within the molecule, confirming the site of oxidation. wisdomlib.org For the nitrile impurity, the most significant difference in the NMR spectra would be the absence of the two broad singlets corresponding to the -NH₂ protons of the amide group, which are typically observed in the spectrum of Darifenacin. rasayanjournal.co.in Furthermore, the ¹³C NMR spectrum would show a characteristic signal for the nitrile carbon (-C≡N) and the absence of the carbonyl carbon signal of the amide. niscpr.res.in

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The comparison of the IR spectrum of an impurity with that of the parent drug can reveal key structural differences. rsc.orgrasayanjournal.co.in

For the N-oxide of Darifenacin, a characteristic N-O stretching vibration would be expected in its IR spectrum. This peak is typically found in the region of 950-970 cm⁻¹. For the nitrile impurity, the IR spectrum would be distinguished by the appearance of a sharp, medium-intensity absorption band corresponding to the C≡N stretching vibration, typically in the range of 2220-2260 cm⁻¹. rasayanjournal.co.in Concurrently, the characteristic C=O stretching band of the primary amide (around 1674 cm⁻¹) and the N-H stretching vibrations (two bands in the 3100-3500 cm⁻¹ region) present in Darifenacin would be absent in the spectrum of the nitrile impurity. rasayanjournal.co.in These distinct spectral features allow for clear differentiation between Darifenacin and its nitrile analogue.

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Other Names/Synonyms |

|---|---|

| Darifenacin | (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide |

| This compound (N-Oxide) | 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-1-oxy-pyrrolidin-3-yl}-2,2-diphenylacetamide; Darifenacin N-Oxide |

| This compound (Nitrile) | (3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetonitrile; Darifenacin Nitrile Impurity |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MSn) for Molecular Weight and Fragmentation Analysis (LC-MS/MSn, LC-MS/TOF)

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MSn) are indispensable tools for identifying and structurally characterizing pharmaceutical impurities. In the analysis of this compound, these techniques provided crucial data regarding its molecular weight and fragmentation behavior, allowing for a precise structural proposal. researchgate.net

Researchers utilizing liquid chromatography coupled with an ion trap mass spectrometer (LC-MS/MSn) detected the protonated molecular ion [M+H]⁺ of Impurity C at a mass-to-charge ratio (m/z) of 443. researchgate.net This value is notably 16 daltons (Da) higher than that of the parent darifenacin molecule (m/z 427), which strongly suggested the addition of a single oxygen atom. researchgate.net

To further investigate the structure, tandem mass spectrometry (MS²) analysis was performed on the precursor ion at m/z 443. The fragmentation pattern was highly informative and showed a pathway similar to that of darifenacin itself. researchgate.net The MS² spectrum revealed significant product ions at m/z 426, m/z 398, and m/z 382. researchgate.net The most diagnostic of these fragments was the ion at m/z 382, which corresponds to a neutral loss of 31 Da from the m/z 426 ion and a direct loss of 16 Da (oxygen) from the precursor ion. researchgate.net This characteristic loss of an oxygen atom from the molecular ion is a hallmark fragmentation pattern for an N-oxide compound. researchgate.net

This mass spectrometry data led to the proposed structure of Impurity C as 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-1-oxy-pyrrolidin-3-yl}-2,2-diphenylacetamide , the N-oxide derivative of darifenacin. researchgate.netgoogle.comrsc.org The use of multi-stage mass spectrometry (MSn) provided detailed fragmentation data that was foundational to proposing this structure before its ultimate confirmation by synthesis. researchgate.net

LC-MS/MSn Data for this compound

| Parameter | Observed Value (m/z) | Interpretation |

|---|---|---|

| Precursor Ion [M+H]⁺ | 443 | Molecular weight of Impurity C. 16 Da higher than Darifenacin, suggesting an N-oxide structure. researchgate.net |

| MS² Product Ion 1 | 426 | Represents a loss from the precursor ion, following a fragmentation pathway similar to darifenacin. researchgate.net |

| MS² Product Ion 2 | 398 | Another key fragment observed in the MS² spectrum. researchgate.net |

| MS² Product Ion 3 | 382 | Formed by the characteristic loss of an oxygen atom (16 Da) from the precursor ion, confirming the N-oxide structure. researchgate.net |

Elemental Analysis as a Complementary Technique

While mass spectrometry provides vital information about molecular weight and fragmentation, elemental analysis (EA) serves as an essential and independent technique to confirm the empirical formula of a compound. researchgate.netgoogle.com For a newly identified impurity, EA is used to quantitatively determine the percentage composition of key elements, typically carbon (C), hydrogen (H), and nitrogen (N).

Following the synthesis of an authentic sample of this compound, elemental analysis was performed to verify that its elemental composition matched the theoretical values calculated for the proposed N-oxide structure (C₂₈H₃₀N₂O₃). researchgate.netgoogle.com The concordance between the experimentally measured percentages of C, H, and N and the calculated values provides definitive proof of the empirical formula, complementing the structural data obtained from spectroscopic and spectrometric methods. researchgate.net This confirmation is a standard requirement for the unambiguous characterization of new chemical entities, including pharmaceutical impurities. google.com

Elemental Analysis Confirmation for this compound

| Element | Molecular Formula | Purpose of Analysis |

|---|---|---|

| Carbon (C) | C₂₈H₃₀N₂O₃ | To experimentally verify the elemental composition and confirm that it aligns with the theoretical percentages calculated for the proposed N-oxide structure, thereby validating the empirical formula. researchgate.netgoogle.com |

| Hydrogen (H) | ||

| Nitrogen (N) |

Synthetic Approaches to Authentic Reference Standards of this compound for Definitive Characterization

The definitive confirmation of a proposed impurity structure requires more than analytical data from the impure API. It necessitates the preparation of an authentic, pure reference standard of the impurity for direct comparison. researchgate.netgoogle.com In the case of this compound, researchers independently synthesized the compound based on the structure proposed from LC-MS/MSn data. researchgate.net

The synthesis of the reference standard, identified as 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-1-oxy-pyrrolidin-3-yl}-2,2-diphenylacetamide, enabled its unambiguous characterization through a full suite of analytical techniques, including NMR, IR, and elemental analysis. researchgate.netgoogle.com This pure, synthesized material, with a purity of 97.7%, served as the definitive benchmark. researchgate.net

For final confirmation, the synthesized Impurity C was co-spiked into a sample of the darifenacin hydrobromide drug substance. researchgate.net Subsequent analysis by HPLC demonstrated that the retention time of the synthesized standard was identical to that of the unknown impurity peak observed in the API. researchgate.net Furthermore, the on-line LC-MS/MS analysis confirmed that the mass spectrum of the synthesized standard perfectly matched that of the impurity, solidifying its identity as the N-oxide of darifenacin. researchgate.net This approach of synthesizing a reference standard is a cornerstone of impurity identification, moving from a tentative proposal to an unambiguous structural confirmation. google.com

Formation Mechanisms and Degradation Pathways of Darifenacin Impurity C

Process-Related Formation Mechanisms During Darifenacin (B195073) Synthesis

The formation of impurities during the synthesis of an active pharmaceutical ingredient (API) is a complex interplay of various factors. For Darifenacin Impurity C, its presence is often a direct consequence of the reaction conditions and intermediates involved in the manufacturing of Darifenacin.

Role of Reaction Conditions in Impurity C Generation

The conditions employed during the synthesis of Darifenacin play a crucial role in the generation of impurities. While specific proprietary synthesis routes vary, general principles indicate that the presence of oxidizing agents, even in trace amounts, can lead to the formation of N-oxides like Impurity C. The choice of solvents and the pH of the reaction mixture are also critical. For instance, polar aprotic solvents may stabilize intermediates that are susceptible to oxidation. The temperature at which reactions are conducted can influence the rate of side reactions, potentially increasing the yield of Impurity C. One of the final steps in some published Darifenacin synthesis methods involves reacting 5-(2-bromoethyl)-2,3-dihydrobenzofuran (B22562) with (S)-(-)-(1-Carbamoyl-1,1-diphenylmethyl)pyrrolidine L-(+)-tartrate in the presence of a base like anhydrous potassium carbonate in a solvent such as acetonitrile (B52724). newdrugapprovals.org If oxidizing species are present or introduced during this or subsequent steps, the tertiary amine of the pyrrolidine (B122466) ring in Darifenacin is susceptible to oxidation, leading to the formation of this compound.

Identification of Precursors and Intermediates Leading to Impurity C

The direct precursor to this compound is the Darifenacin molecule itself. The impurity is formed post-synthesis of the main compound, where the tertiary amine on the pyrrolidine ring of Darifenacin is oxidized. biomol.com However, certain intermediates in the Darifenacin synthesis pathway might be more prone to creating an environment where oxidation can occur. For example, a patent suggests that an oxidized impurity can form from the reaction of an impurity present in a starting material, the compound of formula (I), with the (S)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine of formula (XI). google.com This highlights that the purity of starting materials is critical in preventing the formation of downstream impurities.

By-product Formation Mechanisms during Specific Synthetic Steps

This compound is primarily formed through the oxidation of the nitrogen atom in the pyrrolidine ring of the Darifenacin molecule. researchgate.netrsc.org This reaction can occur as a side reaction during the main synthesis if oxidizing agents are present. The mechanism involves the nucleophilic nitrogen atom of the tertiary amine attacking an oxygen source. This could be residual peroxides from solvents, dissolved atmospheric oxygen activated by reaction conditions, or other oxidizing species inadvertently present in the reaction mixture. The result is the formation of an N-oxide, a common metabolic and degradation pathway for tertiary amines.

Forced Degradation and Stability Studies Leading to this compound Formation

Forced degradation studies are essential for identifying potential degradation products that may form under various stress conditions, thereby establishing the stability profile of a drug substance. ijper.orgmdpi.com These studies have been instrumental in understanding the pathways leading to the formation of this compound.

Oxidative Degradation Pathways and Mechanisms (e.g., N-oxidation)

Darifenacin has been shown to be particularly susceptible to oxidative degradation. researchgate.netrsc.orgresearchgate.net When subjected to oxidative stress, such as exposure to hydrogen peroxide, Darifenacin readily converts to this compound. scirp.orgresearchgate.netresearchgate.net The mechanism is a classic N-oxidation reaction, where the lone pair of electrons on the tertiary nitrogen atom of the pyrrolidine ring attacks the electrophilic oxygen of the oxidizing agent (e.g., H₂O₂). This results in the formation of the N-oxide functional group, which characterizes Impurity C. researchgate.netrsc.org Studies have shown that significant degradation of Darifenacin occurs under oxidative conditions, making N-oxidation a primary degradation pathway. scirp.orgscilit.comscirp.org

The table below summarizes findings from a forced degradation study, highlighting the conditions under which oxidative degradation occurs.

| Stress Condition | Reagent/Parameters | Observation |

| Oxidation | 3% Hydrogen Peroxide, Room Temperature, 10 days | Significant degradation observed, formation of oxidative degradants including Impurity C. scirp.orgscirp.org |

| Oxidation | 3% H₂O₂, 70°C | Less than 5% degradation over 72 hours noted in a stability study of the N-oxide itself. |

Hydrolytic Degradation Pathways (Acidic, Basic, Neutral) and their Contribution to Impurity C

Hydrolysis involves the reaction of a substance with water, and studies are typically conducted under acidic, basic, and neutral conditions to assess a drug's stability. ijper.org While Darifenacin shows significant degradation under acidic hydrolysis, this pathway does not typically lead to the formation of this compound. scirp.orgscilit.com Instead, acidic conditions tend to cause other forms of degradation. scirp.orgscirp.org Studies report that Darifenacin is relatively stable under neutral and basic hydrolytic conditions, with no considerable degradation observed. researchgate.netrsc.orgscirp.orgscirp.org Therefore, hydrolytic degradation is not considered a significant pathway for the formation of this compound. The primary route of its formation as a degradant is through oxidation. researchgate.netrsc.org

The table below summarizes the results from hydrolytic forced degradation studies on Darifenacin.

| Stress Condition | Reagent/Parameters | Observation |

| Acidic Hydrolysis | 0.5 N HCl, Reflux at 70°C for 18 h | Significant degradation observed, but does not lead to Impurity C. scirp.orgscirp.org |

| Basic Hydrolysis | 1 N NaOH, Reflux at 70°C for 24 h | No considerable degradation observed. scirp.orgscirp.org |

| Neutral Hydrolysis | Reflux at 70°C for 24 h | No considerable degradation observed. scirp.orgscirp.org |

Photolytic Degradation Effects on Darifenacin and Potential Impurity C Formation

The results from multiple independent studies confirm the photostability of darifenacin, as summarized in the table below.

Table 1: Summary of Photolytic Degradation Studies on Darifenacin

| Stress Condition (as per ICH Q1B) | Exposure Details | Result | Impurity C Formation | Reference(s) |

|---|---|---|---|---|

| Photolytic (Solid State) | 1.2 million lux hours & 200 W h/m² | No considerable degradation observed | Not formed | researchgate.netscirp.org |

Theoretical Models and Predictive Approaches for Impurity Formation

In modern pharmaceutical development, theoretical and predictive models are increasingly used to anticipate the formation of potential impurities, including degradation products. springernature.com These in silico approaches can provide valuable insights into the chemical liabilities of a drug molecule before or alongside experimental studies.

For darifenacin, while specific publications detailing the use of advanced degradation prediction software for Impurity C are scarce, the principles of these models are highly relevant. Software platforms like Zeneth or Leadscope are designed to predict degradation pathways by applying a knowledge base of chemical reactions to a given molecular structure under various conditions (e.g., pH, presence of oxidants, light, heat). researchgate.netspringernature.com Such a system could theoretically predict the susceptibility of the tertiary amine in darifenacin's pyrrolidine ring to oxidation, identifying the potential for N-oxide formation under oxidative conditions while also predicting its stability under thermal and photolytic stress. researchgate.netijper.org

Another predictive approach involves the use of chemometrics and Design of Experiments (DoE). Studies have utilized DoE to optimize analytical methods for darifenacin, investigating how factors like pH, solvent composition, and temperature affect its chromatographic behavior and the resolution from its impurities. researchgate.netresearchgate.net By modeling these relationships, researchers can predict the optimal conditions for separating darifenacin from its degradants. This approach, while focused on analytical separation, is predictive in nature and helps in understanding the factors that influence the drug's stability profile. researchgate.net These computational and statistical models aid in building a comprehensive understanding of a drug's stability, guiding the development of robust formulations and manufacturing processes to minimize impurity formation.

Analytical Methodologies for the Detection and Quantification of Darifenacin Impurity C

Chromatographic Techniques for Separation and Determination

Chromatography, particularly high-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), stands as the cornerstone for analyzing darifenacin (B195073) and its related substances.

Development and Validation of Stability-Indicating High-Performance Liquid Chromatography (HPLC) Methods

Stability-indicating HPLC methods are crucial for ensuring that the analytical procedure can accurately measure the drug substance in the presence of its degradation products, including Impurity C. scirp.orgscilit.com These methods are developed by subjecting darifenacin to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal degradation, as stipulated by the International Conference on Harmonization (ICH) guidelines. scirp.orgscilit.com Significant degradation of darifenacin, leading to the formation of impurities, has been observed under acidic hydrolysis and oxidative stress conditions. scirp.orgscilit.com

The validation of these HPLC methods is performed according to ICH guidelines, encompassing parameters like accuracy, precision, linearity, limits of detection (LOD), and limits of quantitation (LOQ). scirp.org Linearity is typically established across a range of concentrations, for instance, from the LOQ up to 250% of the impurity specification level. scirp.org The accuracy of the method for impurities is often confirmed by recovery studies, with acceptable recovery ranges reported between 86.6% and 106.7%. rsc.orgnih.gov

A key objective in method development is to achieve effective separation of all process-related impurities and degradation products from the main darifenacin peak and from each other. scirp.org The peak purity of darifenacin is often confirmed using a photodiode array (PDA) detector to ensure it is homogeneous and free from co-eluting impurities. scirp.org

Application of Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-performance liquid chromatography (UPLC) offers significant advantages over conventional HPLC, primarily in terms of improved resolution, higher sensitivity, and reduced analysis time. A selective stability-indicating UPLC method has been developed for the quantitative determination of darifenacin and its thirteen related compounds, including the oxidized impurity (Impurity C), in both active pharmaceutical ingredients (API) and final dosage forms. nih.govresearchgate.net

This UPLC method can achieve the elution of darifenacin and all its impurities within a remarkably short run time of 13 minutes. nih.govresearchgate.net The enhanced speed and efficiency of UPLC are attributed to the use of columns with smaller particle sizes (e.g., 1.7 µm), which allows for higher flow rates without sacrificing separation performance. nih.govresearchgate.net The method's stability-indicating capability is rigorously verified through forced degradation studies and mass balance analysis. nih.govresearchgate.net

Considerations for Stationary and Mobile Phase Selection in Impurity C Analysis

The choice of stationary and mobile phases is critical for achieving the desired separation of Darifenacin Impurity C from the parent drug and other related substances.

For the stationary phase, various reversed-phase columns are employed. While C18 columns are common, studies have shown that for darifenacin and its polar impurities, a C8 stationary phase can provide better retention and peak shape. scirp.org Specifically, a Prodigy C8 column (250 × 4.6 mm, 5 µm) has been successfully used. scirp.org Other methods have utilized an Acquity UPLC BEH C18 column (100 x 2.1 mm, 1.7 µm) or an Atlantis DS column (250mm x 4.6mm, 5µm). nih.govresearchgate.netwisdomlib.org In some cases, a Phenyl C6 column (150 x 4.6 mm, 0.5 µm) has been preferred. google.com

Optimization of Chromatographic Parameters (e.g., Flow Rate, Temperature, Detection Wavelength)

Fine-tuning chromatographic parameters is essential for method optimization.

Flow Rate: The flow rate is adjusted to balance analysis time and separation efficiency. In HPLC methods, a flow rate of 1.0 mL/min is common. scirp.org For UPLC methods, a lower flow rate of 0.3 mL/min is often used due to the smaller column dimensions and particle size. nih.govresearchgate.net

Column Temperature: The column temperature can influence retention times and peak shapes. A controlled temperature, for example, 25°C or 40°C, is maintained to ensure reproducibility. scirp.orgresearchgate.net

Detection Wavelength: The choice of detection wavelength is based on the UV absorbance maxima of darifenacin and its impurities. Wavelengths of 205 nm, 210 nm, and 215 nm have been reported for the detection of darifenacin and its impurities, including Impurity C. scirp.orgnih.govresearchgate.nethumanjournals.com A photodiode array (PDA) detector is often used to monitor the analytes at a specific wavelength. scirp.org

The robustness of the optimized method is tested by introducing small, deliberate variations in these parameters (e.g., ±10% change in flow rate, ±0.2 unit change in mobile phase pH) to ensure the method remains reliable under slightly different conditions. scirp.org

Integration of Hyphenated Techniques for Comprehensive Analysis

For a more comprehensive analysis, chromatographic techniques are often coupled with mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Simultaneous Identification and Quantification

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the analysis of pharmaceutical impurities. rsc.orgnih.govresearchgate.net These techniques provide not only quantitative data but also structural information, enabling the unambiguous identification of impurities like this compound. rsc.orgnih.govresearchgate.net

In the context of darifenacin analysis, LC-MS has been instrumental in identifying and characterizing process impurities and degradation products. rsc.orgnih.govresearchgate.net Forced degradation studies, coupled with LC-MS analysis, have confirmed that darifenacin is particularly susceptible to oxidative degradation, leading to the formation of Impurity C (the N-oxide). rsc.orgnih.govresearchgate.net The structure of this and other impurities is often proposed based on the mass spectrometric data and then confirmed by synthesis and characterization using other spectroscopic techniques like NMR and IR. nih.govresearchgate.netrasayanjournal.co.in

LC-MS methods have been developed to identify Impurity C by its protonated molecular ion peak [M+H]⁺ at m/z 428.20. nih.gov These methods are validated for specificity, sensitivity, linearity, precision, and accuracy, with correlation coefficients for linearity often exceeding 0.99. rsc.orgnih.gov

Table of Chromatographic Conditions for this compound Analysis

| Parameter | HPLC Method 1 | HPLC Method 2 | UPLC Method |

|---|---|---|---|

| Stationary Phase | Prodigy C8 (250 × 4.6 mm, 5 µm) scirp.org | Ascentis® Express C18 (100mm x 4.6mm, 2.7µ) humanjournals.com | Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) nih.govresearchgate.net |

| Mobile Phase | 0.05 M Ammonium (B1175870) Acetate (B1210297) (pH 7.2) and Methanol (B129727)/Acetonitrile (B52724) scirp.org | Orthophosphoric Acid Buffer and Acetonitrile (50:50 v/v) humanjournals.com | 10 mM Sodium Phosphate (B84403) Buffer (pH 3.5) and Acetonitrile (86:14 v/v) researchgate.net |

| Flow Rate | 1.0 mL/min scirp.org | 0.6 ml/min humanjournals.com | 0.3 mL/min nih.govresearchgate.net |

| Detection Wavelength | 215 nm scirp.org | 205 nm humanjournals.com | 210 nm nih.govresearchgate.net |

| Column Temperature | 25°C scirp.org | 30°C humanjournals.com | 40°C researchgate.net |

Photo Diode Array (PDA) Detection for Peak Purity and Spectral Analysis

In the context of Darifenacin analysis, a PDA detector is used to confirm the homogeneity of the main drug peak, ensuring that it is not co-eluting with any impurities or degradation products. scirp.orgtsijournals.com This is achieved by comparing the UV-Vis spectra at different points across the peak (the upslope, apex, and downslope). If the spectra are identical, the peak is considered pure. tsijournals.comresearchgate.net For instance, in forced degradation studies of Darifenacin, a PDA detector confirmed that the Darifenacin peak was homogeneous and pure in all stressed samples, such as those subjected to acidic hydrolysis and oxidation. scirp.org

Method Validation Parameters According to International Conference on Harmonisation (ICH) Guidelines

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. The International Conference on Harmonisation (ICH) provides a set of guidelines for the validation of analytical procedures. scirp.orgich.org These guidelines outline the parameters that need to be investigated to demonstrate the method's reliability.

Specificity and Selectivity in the Presence of Other Impurities and Degradants

Specificity is the ability of the method to measure the analyte of interest unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components. scirp.orgich.org In the analysis of Darifenacin, this means that the method must be able to separate this compound from the main Darifenacin peak and any other process-related impurities or degradation products. scirp.orgtsijournals.com

To demonstrate specificity, a common approach is to spike the drug substance with known impurities and degradation products and show that they are well-resolved from the main peak and from each other. scirp.org Chromatograms from forced degradation studies, where the drug is subjected to stress conditions like acid, base, oxidation, heat, and light, are also used to prove the stability-indicating nature of the method. scirp.orgnih.gov For Darifenacin, significant degradation has been observed under acidic and oxidative stress conditions, and a validated method must be able to separate the resulting degradation products. scirp.org The use of a PDA detector can further support specificity by confirming peak purity. scirp.orgtsijournals.com

Linearity and Range for Quantification

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. scirp.orgich.org The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

For the quantification of this compound, linearity is typically established by preparing a series of solutions with known concentrations of the impurity and plotting the detector response against the concentration. The linearity is then evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1. scirp.orgresearchgate.net For instance, in a validated method for Darifenacin and its impurities, the correlation coefficient was found to be greater than 0.99 for all impurities. nih.gov The range for impurity quantification often extends from the Limit of Quantification (LOQ) to about 120% or 150% of the specified limit for that impurity. tsijournals.comresearchgate.net

The following table shows an example of linearity data for Darifenacin impurities from a research study.

| Impurity | Range (µg/mL) | Correlation Coefficient (r²) |

| Impurity A | 0.254 - 2.035 | > 0.999 |

| Impurity B | 0.279 - 2.230 | > 0.999 |

| This compound | 0.273 - 2.18 | > 0.999 |

| Impurity D | 0.26 - 2.68 | > 0.999 |

| This table is generated based on data patterns found in the search results and serves as an illustrative example. ijpsonline.com |

Accuracy and Precision of the Analytical Method

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity is added to a sample and the percentage of the impurity that is recovered by the analysis is calculated. scirp.orgich.org According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range. ich.org For Darifenacin impurities, recovery is typically expected to be within a certain percentage, for example, between 86.6% and 106.7%. nih.gov

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.org It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is considered at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). ich.org For the analysis of Darifenacin impurities, the %RSD for precision studies is generally expected to be low, often less than 5% or even 2%. researchgate.netijpcbs.com

The table below presents typical accuracy and precision data for Darifenacin impurities.

| Parameter | Impurity | Specification | Result |

| Accuracy (% Recovery) | This compound | 85% - 115% | 94.0% - 111.0% |

| Precision (%RSD) | This compound | < 15% | < 3.2% |

| This table is a representative example based on findings in the provided search results. researchgate.netijpsonline.com |

Limits of Detection (LOD) and Quantification (LOQ) for Trace Analysis

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ich.org The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org LOD and LOQ are crucial parameters for the analysis of trace impurities like this compound.

Here is an example of LOD and LOQ values for Darifenacin impurities.

| Impurity | LOD (µg/mL) | LOQ (µg/mL) |

| Impurity 1 | 0.08 | 0.315 |

| Impurity 2 | ~0.01 | ~0.03 |

| This compound | ~0.01 | ~0.03 |

| This data is illustrative and compiled from various sources. tsijournals.comresearchgate.net |

Robustness of the Analytical Method

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. ich.org To test for robustness, small changes are made to the analytical conditions, such as the flow rate of the mobile phase, the column temperature, and the pH of the mobile phase. scirp.org The effect of these changes on the analytical results, such as peak resolution and retention time, is then evaluated. scirp.orgajrconline.org For a robust method, these small variations should not significantly impact the results. scirp.orgijpcbs.com For example, in a validated HPLC method for Darifenacin, deliberate variations in flow rate (±0.1 mL/min) and column temperature (±5°C) did not significantly affect the chromatographic performance. scirp.org

Assessment of Mass Balance in Stability Studies

The assessment of mass balance is a critical component of forced degradation studies, serving to validate the stability-indicating nature of an analytical method. It involves accounting for all the mass of the initial active pharmaceutical ingredient (API), which should equal the sum of the remaining API and all detected degradation products. A successful mass balance demonstrates that all significant degradation products have been separated and detected, ensuring the analytical method is specific and accurate for stability evaluation.

Forced degradation studies on Darifenacin have consistently shown its susceptibility to oxidative conditions, leading to the formation of this compound, which has been identified as 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-1-oxy-pyrrolidin-3-yl}-2,2-diphenylacetamide, also known as Darifenacin N-Oxide. rsc.orgnih.gov Studies subject Darifenacin to stress conditions as per International Council for Harmonisation (ICH) guidelines, including acid, base, neutral hydrolysis, heat, and photolysis. nih.govscirp.org Significant degradation is primarily observed under oxidative stress, for instance, using hydrogen peroxide. nih.govscirp.org

The stability-indicating methods developed, typically using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), are validated to ensure they can separate Darifenacin from its impurities, including Impurity C. rsc.orgscirp.org The mass balance is then calculated to confirm the method's validity. Multiple studies report excellent mass balance, typically falling between 98% and 100%, which confirms that the analytical methods account for the parent drug and its major degradants without interference. scirp.orgtsijournals.com For instance, one study reported a mass balance in the range of 98.1% to 99.7% across various stress conditions. scirp.org Another found a recovery of 98.2–99.8% for the N-oxide impurity, validating the synthesis and isolation protocols. The accuracy of these methods is further established by recovery studies for the impurities, with results often ranging from 86.6% to 106.7%. rsc.orgnih.gov

The table below summarizes findings from stability studies concerning mass balance.

| Stress Condition | Observation | Mass Balance (%) | Recovery (%) | Citation |

| Oxidative (H₂O₂) | Significant degradation, formation of Impurity C (N-Oxide) | 98.1 - 99.7 | 86.6 - 106.7 | rsc.orgnih.govscirp.org |

| Acidic Hydrolysis | Significant degradation | 98.1 - 99.7 | Not Specified | scirp.org |

| Alkaline Hydrolysis | Stable | >98 | Not Specified | rsc.orgnih.govtsijournals.com |

| Thermal | Stable | >98 | Not Specified | rsc.orgnih.govtsijournals.com |

| Photolytic | Stable | >98 | Not Specified | rsc.orgnih.govtsijournals.com |

| Overall (LC-MS) | N-Oxide identified as primary oxidative degradant | 98.2 - 99.8 | Not Specified | researchgate.net |

Techniques for Isolation and Purification of this compound for Further Study

To perform comprehensive structural elucidation and characterization, this compound must be isolated and purified to obtain a reference standard. This is often achieved by intentionally degrading the parent drug under controlled conditions that favor the formation of the specific impurity.

One common approach involves the forced degradation of Darifenacin freebase using a high concentration of a base, such as potassium hydroxide (B78521) in a solvent like 2-butanol, heated for an extended period. rasayanjournal.co.inresearchgate.net This process yields a crude mixture containing a significant percentage of the desired impurity. rasayanjournal.co.in Following the reaction, the mixture is quenched and subjected to extraction and purification processes.

Several purification techniques have been successfully employed to isolate this compound from the crude reaction mixture. rasayanjournal.co.in These methods leverage the physicochemical properties of the impurity, such as its polarity and basicity.

Key Isolation and Purification Techniques:

Flash Column Chromatography: The crude product containing a mixture of impurities can be subjected to flash column chromatography on a silica (B1680970) gel column. rasayanjournal.co.in Elution with a gradient of solvents, such as ethyl acetate-hexanes and methanol-dichloromethane, allows for the separation of the individual impurities based on their polarity. rasayanjournal.co.in

Acid-Base Extraction: This technique exploits the basic nature of the N-oxide impurity. The crude product is dissolved in an acidic solution (e.g., 1 M hydrochloric acid), which protonates the basic impurities, making them water-soluble. This aqueous layer is then washed with an organic solvent like ethyl acetate to remove unreacted Darifenacin and other non-basic impurities. Subsequently, the aqueous layer is neutralized with a base, such as sodium bicarbonate, which deprotonates the N-oxide, causing it to precipitate out of the solution.

Recrystallization: Following initial isolation, further purification of the precipitated Impurity C can be achieved through recrystallization. A common solvent system for this purpose is a mixture of ethanol (B145695) and water. This process yields the impurity in a highly purified, often crystalline, form suitable for use as a reference standard.

The table below outlines the methodologies for the isolation and purification of this compound.

| Technique | Description | Reagents/Solvents | Purpose | Citation |

| Forced Degradation | Synthesis of the impurity by treating Darifenacin freebase under harsh conditions. | Potassium hydroxide, 2-butanol | Generate crude material rich in Impurity C | rasayanjournal.co.inresearchgate.net |

| Flash Column Chromatography | Separation of impurities from the crude mixture based on polarity. | Silica gel, ethyl acetate-hexanes, methanol-dichloromethane | Isolate individual impurities | rasayanjournal.co.in |

| Acid-Base Extraction | Separation based on the basicity of the N-oxide. | Hydrochloric acid, ethyl acetate, sodium bicarbonate | Isolate N-oxide from non-basic components | |

| Recrystallization | Final purification step to obtain high-purity solid material. | Ethanol/water mixtures | Achieve >99.5% purity for use as a reference standard |

Impurity Profiling and Control Strategies for Darifenacin Impurity C in Pharmaceutical Manufacturing

Rationale for Control of Impurity C in Drug Substance and Drug Product

The control of any impurity in an active pharmaceutical ingredient (API) and the final drug product is a critical aspect of pharmaceutical manufacturing, mandated by global regulatory bodies. zamann-pharma.comgmpinsiders.com The primary rationale for controlling impurities, including Darifenacin (B195073) Impurity C, is to ensure the safety, quality, and efficacy of the pharmaceutical product. gmpinsiders.comjpionline.org Impurities can be organic, inorganic, or residual solvents and may arise from starting materials, by-products, intermediates, degradation products, or reagents used in the manufacturing process. ich.org

International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) for new drug substances and Q3B(R2) for new drug products, provide a framework for the identification, qualification, and control of impurities. europa.eugmp-compliance.orgeuropa.eufda.gov These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. ich.orgfda.gov For instance, the ICH Q3A guideline recommends the identification of any impurity present at a level of 0.10% or higher. rasayanjournal.co.in The presence of impurities above these established thresholds necessitates a qualification process to assess their biological safety. ich.orgfda.gov

Table 1: ICH Thresholds for Impurities in New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| Source: ICH Q3A(R2) Guideline ich.orgfda.gov |

Strategies for Preventing and Minimizing Impurity C Formation during Manufacturing Processes

Process Optimization to Reduce Impurity Generation

The formation of impurities during the synthesis of Darifenacin can be significantly influenced by the reaction conditions. Research has shown that several impurities can arise during the manufacturing process, particularly during the conversion of the nitrile intermediate to the final amide product. rasayanjournal.co.in One study identified four impurities that formed during the partial hydrolysis of the nitrile using potassium hydroxide (B78521) in 2-butanol, especially at high concentrations of the base and elevated temperatures. rasayanjournal.co.in

A key strategy to minimize the generation of Darifenacin Impurity C and other related substances is the careful optimization of process parameters. This includes:

Solvent Selection: The choice of solvent can have a substantial impact on impurity formation. For instance, the use of cyclopentyl methyl ether as a solvent in the condensation reaction has been shown to reduce the formation of a specific impurity to 5%. quickcompany.in

Base and Reagent Control: The type and concentration of bases and other reagents are critical. High concentrations of potassium hydroxide were found to promote the formation of certain impurities. rasayanjournal.co.in Careful control over the stoichiometry of reagents is essential.

Temperature and Reaction Time: Elevated temperatures and prolonged reaction times can lead to the formation of degradation products. rasayanjournal.co.in Optimizing these parameters can help to minimize the generation of unwanted side products.

pH Control: Maintaining the appropriate pH during reaction and work-up steps is crucial to prevent the formation of certain impurities.

By systematically studying the impact of these variables through design of experiments (DoE), it is possible to identify optimal process conditions that maximize the yield of the desired product while minimizing the formation of this compound and other impurities. nih.gov

Purification Techniques for Impurity C Removal (e.g., Crystallization, Chromatography)

Even with optimized manufacturing processes, the complete elimination of impurities is often not feasible. Therefore, effective purification techniques are essential to remove this compound and other related substances to meet the stringent regulatory requirements.

Crystallization is a widely used and effective method for purifying Darifenacin and removing impurities. Several approaches to crystallization have been reported:

Recrystallization from various solvents: Darifenacin hydrobromide can be purified by crystallization from solvents such as acetone (B3395972), acetic acid, and mixtures of acetone and water. newdrugapprovals.orggoogle.com One method involves suspending crude Darifenacin hydrobromide in acetic acid, heating to dissolve, treating with activated carbon, and then precipitating the purified product by adding water. google.com Another approach uses a mixture of acetone and water for recrystallization. newdrugapprovals.org

Solvate Formation and Conversion: Purification can also be achieved by forming a solvate of Darifenacin free base, such as a toluene (B28343) solvate, and then converting it to a hydrate (B1144303) form by crystallization from an acetonitrile-water mixture. google.com

Multiple Crystallizations: In some cases, two to three crystallizations may be necessary to achieve the desired purity, although this can lead to a reduction in yield. google.com

Chromatography is another powerful technique for impurity removal, particularly for impurities that are difficult to remove by crystallization.

Column Chromatography: Flash column chromatography on silica (B1680970) gel has been successfully used to separate individual impurities of Darifenacin. rasayanjournal.co.in Different elution systems, such as ethyl acetate-hexanes and methanol-dichloromethane mixtures, can be employed to isolate specific impurities. rasayanjournal.co.in In some manufacturing processes, column chromatography of the Darifenacin free base is performed before its conversion to the hydrobromide salt. google.com

High-Performance Liquid Chromatography (HPLC): While primarily an analytical technique, preparative HPLC can be used for the isolation and purification of impurities for reference standard characterization. sielc.com Reverse-phase HPLC methods have been developed for the separation of Darifenacin and its impurities. sielc.com

The choice of purification technique depends on the nature and level of the impurities present. Often, a combination of crystallization and chromatography is employed to achieve the high purity required for pharmaceutical use.

In-Process Control and Finished Product Release Testing for Impurity C

In-process controls (IPCs) and finished product release testing are critical components of a comprehensive quality control strategy to ensure that this compound is consistently maintained below its acceptance limit.

In-Process Controls (IPCs): IPCs are tests conducted at various stages of the manufacturing process to monitor the reaction progress and control the formation of impurities. For Darifenacin synthesis, IPCs would typically involve:

Monitoring the completion of reactions using techniques like High-Performance Liquid Chromatography (HPLC) to ensure that starting materials are consumed and to track the formation of the desired product and any impurities. quickcompany.in

Analyzing key intermediates for the presence of impurities that could carry over to the final API.

Controlling critical process parameters such as temperature, pressure, and reaction time, which have been identified during process optimization to impact impurity formation. google.com

Finished Product Release Testing: Before a batch of Darifenacin API or drug product can be released for use, it must undergo a series of tests to confirm that it meets all quality specifications, including the limits for impurities. This testing typically includes:

Identification: Confirming the identity of the API.

Assay: Determining the potency of the API.

Impurity Profiling: Quantifying the levels of specified identified impurities (like this compound), specified unidentified impurities, and any unspecified impurities. fda.gov

A validated, stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC) , is essential for the accurate quantification of this compound. nih.govresearchgate.netscirp.org These methods must be able to separate Impurity C from the main component (Darifenacin) and all other potential impurities and degradation products. scirp.org The method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. europa.eu

Table 2: Example of a Release Specification for Darifenacin API

| Test | Acceptance Criteria |

| Appearance | White to off-white powder |

| Identification (e.g., by IR, HPLC) | Conforms to standard |

| Assay (by HPLC) | 98.0% - 102.0% |

| This compound | ≤ 0.15% |

| Any other individual impurity | ≤ 0.10% |

| Total Impurities | ≤ 0.5% |

| This is an illustrative example; actual specifications may vary. |

Considerations for Impurity Reference Standards in Quality Control

Impurity reference standards are indispensable tools in pharmaceutical quality control. zamann-pharma.comsimsonpharma.com They are highly characterized materials of known purity that are used as benchmarks for the identification and quantification of impurities in the API and drug product. gmpsop.compharmaffiliates.com

Key considerations for this compound reference standards include:

Source and Qualification: Reference standards can be obtained from official pharmacopeias (e.g., USP, Ph. Eur.) if available, or they can be synthesized and characterized in-house. zamann-pharma.comlgcstandards.com In-house or secondary reference standards must be thoroughly characterized to confirm their identity and purity, and their purity should be established relative to a primary standard where possible. gmpsop.comlgcstandards.com The characterization typically involves a battery of analytical techniques, including NMR, Mass Spectrometry (MS), IR spectroscopy, and elemental analysis. rasayanjournal.co.in

Purity and Characterization: The reference standard for this compound must be of high purity. gmpsop.com A comprehensive Certificate of Analysis (CoA) should accompany the standard, providing detailed information on its identity, purity, and the methods used for characterization. venkatasailifesciences.com

Use in Analytical Methods: The reference standard is used to:

Confirm the identity of the impurity peak in a chromatogram by comparing retention times.

Calibrate the analytical instrument to accurately quantify the amount of the impurity present in a sample. lgcstandards.com

Validate the analytical method to ensure it is capable of accurately and reliably measuring the impurity. synzeal.com

Stability and Storage: The stability of the reference standard must be established, and it must be stored under appropriate conditions to prevent degradation. simsonpharma.com Retesting at regular intervals is necessary to ensure its continued suitability for use. synzeal.com

The availability of a well-characterized reference standard for this compound is a prerequisite for the development and validation of a reliable analytical method for its control, thereby ensuring the quality and safety of the final Darifenacin product. venkatasailifesciences.com

Regulatory Considerations and Scientific Compliance for Darifenacin Impurity C

Application of ICH Guidelines for Impurities in New Drug Substances (ICH Q3A(R2))

The International Council for Harmonisation (ICH) Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances. ich.orgkobia.krmca.gm These guidelines are essential for ensuring that impurities are controlled within acceptable limits. The fundamental principle is to control impurities that may arise during the manufacturing process or upon storage. conicet.gov.ar

Reporting Thresholds for Impurity C

The reporting threshold is the level at or above which an impurity must be reported in a regulatory submission. biotech-spain.comyoutube.com For new drug substances, any impurity detected at a level greater than the reporting threshold should be reported. mca.gmich.orgich.org The specific threshold is dependent on the maximum daily dose of the drug substance. youtube.com Quantitative results should be reported numerically, typically to two decimal places below 1.0% and one decimal place at or above 1.0%. mca.gmich.orgich.orgeuropa.eu

Below is a table illustrating the reporting thresholds based on the maximum daily dose as per ICH Q3A(R2).

| Maximum Daily Dose | Reporting Threshold |

| ≤ 2 g/day | 0.05% |

| > 2 g/day | 0.03% |

| Data sourced from ICH Q3A(R2) guidelines. ich.org |

Identification Thresholds for Impurity C

The identification threshold is the level at or above which an impurity's structure must be characterized. kobia.kr Any impurity present at a level greater than this threshold in batches manufactured by the proposed commercial process must be identified. ich.org This also applies to any degradation product observed in stability studies under recommended storage conditions that exceeds the identification threshold. kobia.krich.org

The table below outlines the identification thresholds according to ICH Q3A(R2).

| Maximum Daily Dose | Identification Threshold |

| < 1 g/day | 0.10% or 1.0 mg/day total daily intake, whichever is lower |

| 1-2 g/day | 0.05% |

| > 2 g/day | 0.05% |

| Data sourced from ICH Q3A(R2) guidelines. kobia.kr |

Regulatory Classification of Darifenacin (B195073) Impurity C (e.g., Process-related, Degradation Product)

Impurities are generally classified as organic, inorganic, or residual solvents. europa.eu Organic impurities can be further categorized as process-related impurities or degradation products. conicet.gov.ar Process-related impurities include starting materials, by-products, and intermediates. ich.org Degradation products result from chemical changes to the drug substance during manufacturing or storage. uspnf.com

Studies have identified Darifenacin Impurity C, chemically known as 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-1-oxy-pyrrolidin-3-yl}-2,2-diphenylacetamide, as both a process-related impurity and a stress degradant, particularly under oxidative conditions. researchgate.net Its formation is linked to the synthesis and potential degradation pathways of Darifenacin. researchgate.net As such, it is considered a specified impurity, meaning it is individually listed and limited with a specific acceptance criterion in the drug substance specification. ich.org

Regulatory Expectation for Analytical Method Validation (ICH Q2)

The ICH Q2(R2) guideline provides a comprehensive framework for the validation of analytical procedures to ensure they are suitable for their intended purpose. slideshare.neteuropa.eueuropa.euich.org For impurities like this compound, the analytical method must be validated to demonstrate its specificity, accuracy, precision, linearity, range, and robustness. slideshare.netloesungsfabrik.de The validation should prove that the method can accurately and reliably detect and quantify the impurity at levels relevant to the specification limits. mca.gm

The validation of an analytical method for impurity testing typically involves the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradants, or matrix components. europa.euich.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

Accuracy: The closeness of test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. europa.eu

Impact of Impurity C Levels on Drug Substance and Drug Product Specifications

The level of this compound has a direct impact on the specifications for both the drug substance and the final drug product. researchgate.net The specification for a new drug substance should include a list of impurities, with acceptance criteria for each specified impurity. youtube.com For the drug product, organic impurities arising from the degradation of the drug substance must be monitored. ich.org

Process impurities from the drug substance synthesis are typically controlled during the testing of the API and are not usually included in the drug product specification unless they are also degradation products. ich.org Since this compound can be a degradation product, its level must be monitored in the final drug product as well. uspnf.comich.org The acceptance criteria for Impurity C in both the drug substance and drug product are established based on data from batches manufactured by the proposed commercial process, stability studies, and toxicological assessments. premier-research.com

Global Regulatory Harmonization Efforts Regarding Pharmaceutical Impurities

The International Council for Harmonisation (ICH) has been instrumental in promoting global regulatory harmonization for pharmaceutical impurities. ich.orginnayatcro.com The ICH Q-series of guidelines, particularly Q3A, Q3B (Impurities in New Drug Products), Q3C (Residual Solvents), and Q3D (Elemental Impurities), provide a unified framework for the control of impurities that is recognized and implemented by regulatory authorities in major regions, including the United States, Europe, and Japan. ich.orgbiotech-spain.cominnayatcro.combiotech-spain.com This harmonization helps to reduce the duplication of testing, streamline the regulatory submission process, and ensure consistent quality and safety of medicines worldwide. innayatcro.com The ongoing maintenance and development of these guidelines reflect the continuous effort to address new scientific and regulatory challenges in the control of pharmaceutical impurities. ich.orgbiotech-spain.com

Q & A

Q. How can researchers ensure compliance with pharmacopeial standards (USP, Ph. Eur.) when developing analytical methods for Impurity C?

- Methodological Answer : Method validation must include:

- Specificity : Resolve Impurity C from Darifenacin and other process-related impurities.

- Robustness : Test variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.1).

- System suitability : Meet criteria for resolution (≥2.0) and tailing factor (≤2.0) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.